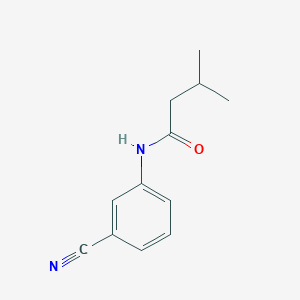
N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide, also known as MMMPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. MMMPA is a member of the phthalazinone family and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. In
Mecanismo De Acción
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide is not fully understood, but it is thought to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune system. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide may reduce inflammation and pain. N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has also been shown to modulate the immune system by inhibiting the production of cytokines, which are involved in the immune response.
Biochemical and Physiological Effects
N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammation. N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide in lab experiments is its wide range of biological activities. N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties, making it a versatile compound for research. Additionally, the synthesis of N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has been optimized to increase yield and purity, making it a viable candidate for further research. However, one of the limitations of using N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide in lab experiments is its potential toxicity. Further research is needed to determine the safety and toxicity of N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide.
Direcciones Futuras
There are several future directions for the research of N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide. One direction is the development of N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide derivatives with improved biological activities and reduced toxicity. Another direction is the investigation of the mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide, which may lead to the development of new drugs for the treatment of pain, inflammation, and cancer. Additionally, the potential use of N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease should be further explored. Overall, N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide is a promising compound with a wide range of potential applications in drug discovery and development.
Métodos De Síntesis
The synthesis of N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide involves a multi-step process that includes the reaction of 2-methoxy-5-methylphenylamine with phthalic anhydride to form 3-methylphthalimide. The resulting compound is then reacted with acetic anhydride to form N-(2-methoxy-5-methylphenyl)-2-(3-methylphthalazin-1-yl)acetamide, which is subsequently hydrolyzed to N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide. The synthesis of N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has been optimized to increase yield and purity, making it a viable candidate for further research.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has also been shown to have antitumor properties, making it a promising candidate for cancer therapy. Additionally, N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12-8-9-17(25-3)16(10-12)20-18(23)11-15-13-6-4-5-7-14(13)19(24)22(2)21-15/h4-10H,11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXJRGAELSUMMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628410.png)



![(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B7628440.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7628445.png)

![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylacetamide](/img/structure/B7628459.png)
![1-[2-(1,3-Benzothiazol-2-ylmethyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7628466.png)
![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methyl-5-methylsulfonylbenzamide](/img/structure/B7628469.png)

![2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid](/img/structure/B7628502.png)
